molecular formula C24H14ClF2N3S B10919700 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10919700
M. Wt: 449.9 g/mol
InChI Key: GUTVMTFIHQUQLN-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and chlorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves a multi-step process. One common method includes the following steps:

Chemical Reactions Analysis

2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, which may contribute to its anti-cancer activity . The presence of fluorine atoms enhances its binding affinity and stability in biological systems.

Comparison with Similar Compounds

2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C24H14ClF2N3S

Molecular Weight

449.9 g/mol

IUPAC Name

2-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C24H14ClF2N3S/c25-18-7-1-16(2-8-18)22-14-31-24(28-22)30-23(17-5-11-20(27)12-6-17)13-21(29-30)15-3-9-19(26)10-4-15/h1-14H

InChI Key

GUTVMTFIHQUQLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F)F

Origin of Product

United States

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